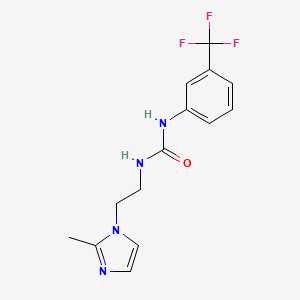
Fluoruro de (3-metilfenil)metanosulfonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylphenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group attached to a (3-methylphenyl)methane moiety. This compound is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
(3-Methylphenyl)methanesulfonyl fluoride has diverse applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules.
Chemical Biology: Employed in the study of enzyme inhibitors, particularly those targeting serine hydrolases.
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: Utilized in the synthesis of functional materials with specific properties.
Mecanismo De Acción
Target of Action
The primary target of the compound (3-Methylphenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
(3-Methylphenyl)methanesulfonyl fluoride acts as a potent inhibitor of acetylcholinesterase . It interacts with AChE and inhibits its activity, thereby affecting the regulation of acetylcholine .
Biochemical Pathways
By inhibiting acetylcholinesterase, (3-Methylphenyl)methanesulfonyl fluoride affects the cholinergic pathway. This pathway involves the neurotransmitter acetylcholine, which plays a crucial role in many functions of the nervous system. The inhibition of AChE leads to an increase in acetylcholine levels, affecting the downstream effects of this pathway .
Result of Action
The inhibition of acetylcholinesterase by (3-Methylphenyl)methanesulfonyl fluoride leads to an increase in acetylcholine levels. This can have various molecular and cellular effects, depending on the specific functions of acetylcholine in the affected areas of the nervous system .
Análisis Bioquímico
Biochemical Properties
Given its structural similarity to methanesulfonyl fluoride, it may also exhibit inhibitory effects on AChE . This interaction could potentially influence the regulation of acetylcholine, thereby affecting various biochemical reactions.
Cellular Effects
Based on its potential AChE inhibitory activity, it could influence cell function by altering acetylcholine levels, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that, similar to methanesulfonyl fluoride, it may bind to AChE and inhibit its activity . This could lead to an increase in acetylcholine levels, potentially causing changes in gene expression and other cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methanesulfonyl fluoride typically involves the reaction of (3-methylphenyl)methanesulfonyl chloride with a fluoride source. One common method is the reaction with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion to the sulfonyl fluoride derivative.
Industrial Production Methods
Industrial production of (3-Methylphenyl)methanesulfonyl fluoride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Sulfonic Acid Derivatives: Resulting from oxidation reactions.
Reduced Sulfonyl Compounds: Produced via reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methylphenyl)methanesulfonyl fluoride
- (2-Methylphenyl)methanesulfonyl fluoride
- Benzylmethanesulfonyl fluoride
Uniqueness
(3-Methylphenyl)methanesulfonyl fluoride is unique due to the position of the methyl group on the phenyl ring, which influences its reactivity and selectivity in chemical reactions. This positional isomerism can lead to different biological activities and applications compared to its analogs.
Propiedades
IUPAC Name |
(3-methylphenyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHDNFCQZFKSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)
![N-[2-(diethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2546622.png)
![8-(4-ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)
![3-Methyl-6-[5-(quinoline-6-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2546624.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate](/img/structure/B2546625.png)

![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2546634.png)

![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2546637.png)


